

Oxazole-5-carbothioamide: A Versatile Scaffold for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: Oxazole-5-carbothioamide

Cat. No.: B1525658

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The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the architecture of numerous biologically active compounds. [1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological macromolecules have cemented its status as a privileged scaffold in medicinal chemistry.[2] From antibiotics to kinase inhibitors, the oxazole motif is a recurring feature in a diverse array of therapeutic agents.[1] This guide focuses on a particularly promising, yet underexplored, building block: **oxazole-5-carbothioamide**. The introduction of the carbothioamide group at the 5-position of the oxazole ring imparts unique reactivity, opening up a plethora of possibilities for the synthesis of novel and complex molecular architectures with significant therapeutic potential.

This technical guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, reactivity, and potential applications of **oxazole-5-carbothioamide** as a strategic building block in medicinal chemistry. We will delve into detailed synthetic protocols, explore its chemical versatility, and present case studies illustrating its application in the development of antiviral and anticancer agents.

Part 1: Synthesis of the Oxazole-5-carbothioamide Core

The efficient synthesis of the **oxazole-5-carbothioamide** scaffold is the first critical step in its utilization as a building block. While various methods exist for the synthesis of the oxazole ring, a practical approach to **oxazole-5-carbothioamide** can be envisioned through a multi-step

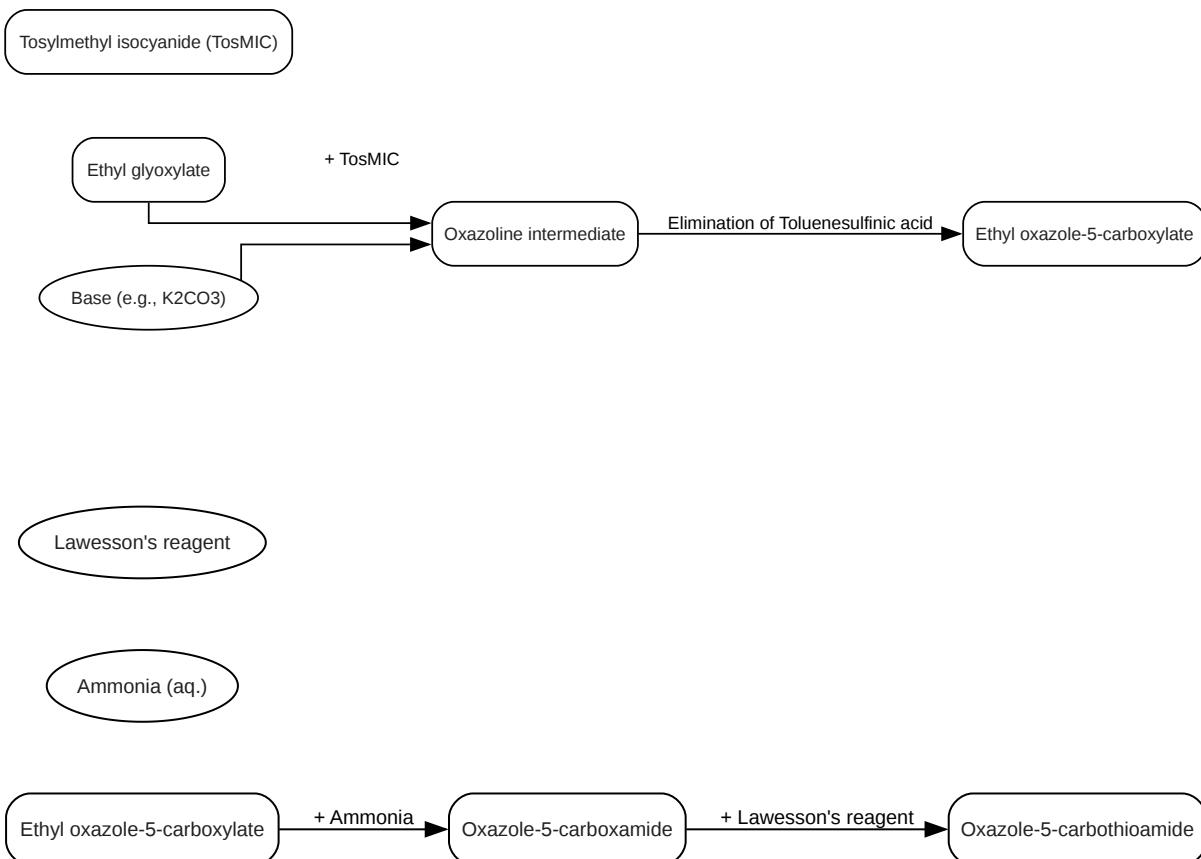
sequence starting from readily available materials. A plausible and efficient route involves the conversion of a 5-ester substituted oxazole, which can be synthesized via established methods such as the van Leusen oxazole synthesis.[4]

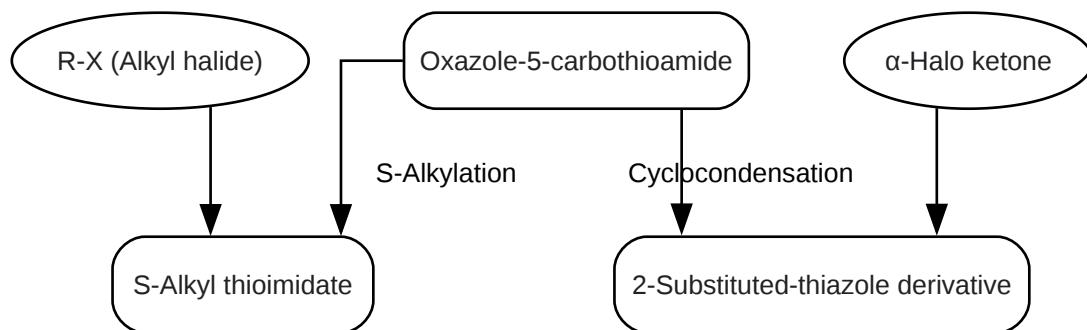
Proposed Synthetic Pathway

A robust synthesis of **oxazole-5-carbothioamide** can be achieved in two key stages: first, the formation of an oxazole-5-carboxylate ester, followed by its conversion to the desired carbothioamide.

Stage 1: Synthesis of Ethyl Oxazole-5-carboxylate

The van Leusen reaction provides a powerful method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[4] In this proposed synthesis, we adapt this reaction to incorporate a carboxylate group at the 5-position.





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